

The Versatile Synthon: A Comprehensive Technical Guide to Methyl 3-Cyanopropanoate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Methyl 3-cyanopropanoate**

Cat. No.: **B043914**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Methyl 3-cyanopropanoate, a seemingly simple bifunctional molecule, holds significant potential as a versatile building block in organic synthesis, particularly within the realm of pharmaceutical development. This guide provides an in-depth exploration of its chemical identity, synthesis, reactivity, and applications, offering field-proven insights for its effective utilization in the laboratory.

Chemical Identity and Nomenclature: Establishing a Common Language

Precise communication in science is paramount. **Methyl 3-cyanopropanoate** is known by a variety of names, which can lead to confusion. This section clarifies its nomenclature and provides key identifiers for accurate database searching and procurement.

The systematic IUPAC name for this compound is **methyl 3-cyanopropanoate**.^{[1][2][3]} However, it is frequently referred to by several other names in literature and chemical catalogs. Understanding these synonyms is crucial for a comprehensive literature review.

Common Synonyms:

- Methyl 3-cyanopropionate^{[1][2][3][4]}
- 3-Cyanopropionic acid methyl ester^{[1][2][4]}

- Methyl β -cyanopropionate[1][2][4]
- 3-Carbomethoxypropionitrile[2]

A comprehensive list of depositor-supplied synonyms can be found in the PubChem database.
[1][2]

Table 1: Key Chemical Identifiers

Identifier	Value	Source
CAS Number	4107-62-4	[1][2][4]
Molecular Formula	C ₅ H ₇ NO ₂	[1][3]
Molecular Weight	113.11 g/mol	[1][2]
InChIKey	BPSKURPOKFSLHJ- UHFFFAOYSA-N	[1][3]
Canonical SMILES	COC(=O)CCC#N	[1][3]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in synthesis and analysis.

Table 2: Physicochemical Properties of **Methyl 3-Cyanopropanoate**

Property	Value	Source
Appearance	Colorless liquid	
Boiling Point	216 °C	
Density	1.08 g/cm ³	
Refractive Index	1.422	

Spectroscopic data is essential for reaction monitoring and product characterization. Key spectral features for **Methyl 3-cyanopropanoate** are summarized below.

- ^1H NMR: The proton nuclear magnetic resonance spectrum will show characteristic signals for the methyl ester protons (a singlet) and the two methylene groups of the propanoate chain (two triplets).
- ^{13}C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the ester, the nitrile carbon, the methyl carbon of the ester, and the two methylene carbons.
- IR Spectroscopy: The infrared spectrum is characterized by a strong absorption band for the nitrile ($\text{C}\equiv\text{N}$) stretching vibration and a strong band for the carbonyl ($\text{C}=\text{O}$) stretching of the ester.[1][4]
- Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.[1][4]

Synthesis of Methyl 3-Cyanopropanoate: A Practical Approach

The most common and industrially viable method for the synthesis of **Methyl 3-cyanopropanoate** is through the Michael addition of methanol to acrylonitrile. This reaction is a classic example of a conjugate addition and is typically base-catalyzed.

Reaction Principle and Mechanism

The Michael addition involves the nucleophilic addition of a carbanion or another nucleophile to an α,β -unsaturated carbonyl compound. In this case, the methoxide ion (CH_3O^-), generated from methanol by a base, acts as the nucleophile, and acrylonitrile ($\text{CH}_2=\text{CHCN}$) is the Michael acceptor.

The reaction proceeds in two main steps:

- Nucleophilic Attack: The methoxide ion attacks the β -carbon of acrylonitrile, leading to the formation of a resonance-stabilized enolate intermediate.

- Protonation: The enolate intermediate is then protonated by a proton source (typically methanol) to yield 3-methoxypropanenitrile.

While 3-methoxypropanenitrile is an intermediate, under certain conditions, the reaction can be tailored to favor the formation of **Methyl 3-cyanopropanoate**, often involving subsequent hydrolysis of the nitrile and esterification. However, a more direct approach can be envisioned.

[Click to download full resolution via product page](#)

Experimental Protocol: A Solvent-Free Approach

Recent research has focused on developing more environmentally friendly and efficient methods. A highly efficient, solvent-free Michael addition of methanol to acrylonitrile has been reported using potassium carbonate supported on zeolite as a catalyst.[1]

Materials:

- Acrylonitrile
- Methanol
- Potassium carbonate (K_2CO_3)
- Zeolite (e.g., ZSM-5)
- Round-bottom flask
- Magnetic stirrer
- Heating mantle
- Condenser

Procedure:

- Catalyst Preparation: Prepare a 10% K_2CO_3 /ZSM-5 catalyst by impregnating ZSM-5 zeolite with an aqueous solution of potassium carbonate, followed by drying and calcination.

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, add the prepared catalyst, acrylonitrile, and methanol in a specified molar ratio (e.g., acrylonitrile to methanol ratio of 1:1.5).
- Reaction Conditions: Heat the reaction mixture to a specific temperature (e.g., 65 °C) with vigorous stirring for a designated period (e.g., 5 hours).
- Work-up and Purification: After the reaction is complete, cool the mixture and separate the catalyst by filtration. The resulting product, primarily 3-methoxypropanenitrile, can be purified by distillation. Further transformation to **Methyl 3-cyanopropanoate** would require subsequent hydrolysis and esterification steps.

Note: This protocol is based on the synthesis of the intermediate 3-methoxypropanenitrile, which is a direct precursor. The conversion of this intermediate to the final product would involve established hydrolysis and esterification procedures.

Key Reactions and Synthetic Utility in Drug Development

The synthetic versatility of **Methyl 3-cyanopropanoate** stems from the presence of two key functional groups: the nitrile and the methyl ester. These groups can be selectively transformed to introduce a variety of functionalities, making it a valuable precursor in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).

Reduction of the Nitrile Group: Access to Primary Amines

One of the most important transformations of **Methyl 3-cyanopropanoate** is the reduction of the nitrile group to a primary amine. This reaction opens up a pathway to synthesize γ -amino acids and their derivatives, which are crucial in neuroscience and drug development.

[Click to download full resolution via product page](#)

Common Reducing Agents:

- Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that effectively converts nitriles to primary amines.^[5] The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF).
- Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as Raney Nickel, Palladium on carbon (Pd/C), or Platinum oxide (PtO₂).^[6] This method is often preferred for its milder reaction conditions and is suitable for large-scale synthesis. To prevent the formation of secondary amines, which can be a common side reaction, additives like ammonia or the use of specific catalysts like Raney Cobalt can be employed.^{[6][7]}

Application in the Synthesis of γ -Aminobutyric Acid (GABA)

γ -Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system.^[8] Its dysregulation is implicated in various neurological and psychiatric disorders. **Methyl 3-cyanopropanoate** serves as a key precursor for the synthesis of GABA.

The synthetic route involves the reduction of the nitrile group in **Methyl 3-cyanopropanoate** to form methyl 4-aminobutanoate, which is then hydrolyzed to yield GABA.

Experimental Protocol: Synthesis of GABA from **Methyl 3-Cyanopropanoate** (Conceptual)

- Reduction: Reduce **Methyl 3-cyanopropanoate** using a suitable method, such as catalytic hydrogenation with Raney Nickel in a methanolic ammonia solution, to obtain methyl 4-aminobutanoate.
- Hydrolysis: Hydrolyze the resulting methyl 4-aminobutanoate under either acidic or basic conditions to cleave the ester and yield GABA.
- Purification: Purify the GABA by recrystallization or ion-exchange chromatography.

A convenient method for the synthesis of a deuterated analog, cyclopropyl cyanide-2,2-d2, has been described starting from the reduction of methyl 3-cyanopropionate with lithium borodeuteride.^[8]

Hydrolysis of the Ester and Nitrile Groups

Both the ester and nitrile functionalities of **Methyl 3-cyanopropanoate** can be hydrolyzed to the corresponding carboxylic acids. The conditions for hydrolysis can be controlled to achieve selective or complete hydrolysis.

- Selective Ester Hydrolysis: Under mild basic conditions (e.g., using one equivalent of NaOH at room temperature), the methyl ester can be selectively hydrolyzed to afford 3-cyanopropanoic acid.[9]
- Complete Hydrolysis: Under more forcing acidic or basic conditions (e.g., refluxing with strong acid or base), both the ester and the nitrile groups can be hydrolyzed to yield succinic acid.

Building Block in Medicinal Chemistry

Beyond GABA synthesis, the bifunctional nature of **Methyl 3-cyanopropanoate** makes it a valuable building block for introducing a three-carbon chain with reactive handles at both ends. This allows for its incorporation into a wide range of molecular scaffolds in drug discovery programs.[10]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling **Methyl 3-cyanopropanoate**. It is classified as toxic if swallowed and causes skin and serious eye irritation.[1][2]

Table 3: GHS Hazard Statements for **Methyl 3-Cyanopropanoate**

Hazard Statement	Description
H301	Toxic if swallowed
H315	Causes skin irritation
H319	Causes serious eye irritation

Handling Recommendations:

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Avoid inhalation of vapors.
- In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.
- Store in a tightly closed container in a cool, dry place.

For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Methyl 3-cyanopropanoate is a highly versatile and valuable building block for organic synthesis, particularly in the field of drug discovery and development. Its readily available starting materials, straightforward synthesis, and the presence of two distinct and reactive functional groups provide access to a wide array of more complex molecules, most notably the important neurotransmitter GABA. A thorough understanding of its nomenclature, properties, synthesis, and reactivity, as outlined in this guide, will empower researchers to effectively and safely utilize this important synthon in their quest for novel therapeutics.

References

- PubChem. **Methyl 3-cyanopropanoate**.
- ResearchGate. (PDF) Highly efficient Michael additions of acrylonitrile with alcohols over K₂CO₃/zeolite catalysts in a solvent-free system. [\[Link\]](#)
- ResearchGate. Synthesis of the Neurotransmitter 4-Aminobutanoic Acid (GABA)
- Chemistry LibreTexts. 20.7: Chemistry of Nitriles. [\[Link\]](#)
- Organic Chemistry Portal. Amine synthesis by nitrile reduction. [\[Link\]](#)
- PubChem. **Methyl 3-cyanopropanoate**.
- MDPI.
- precisionFDA.
- ResearchGate. Chemical synthesis methods for GABA. (A) γ -Cyanogen chloride method;... [\[Link\]](#)

- MDPI. Biosynthesis of Gamma-Aminobutyric Acid (GABA) by Lactiplantibacillus plantarum in Fermented Food Production. [\[Link\]](#)
- NIH.
- ResearchGate. Michael additions of acrylonitrile with various alcohols over CO32--resin. [\[Link\]](#)
- Google P
- NCBI Bookshelf. GABA Synthesis, Uptake and Release - Basic Neurochemistry. [\[Link\]](#)
- PubMed Central. Microperfusion of 3-MPA into the brain augments GABA. [\[Link\]](#)
- ResearchGate.
- Google Patents. Novel synthesis method of nootropic piracetam.
- Sciencemadness Discussion Board.
- ResearchGate. How to selectively reduction of nitrile group in presence of ester group? [\[Link\]](#)
- Wikipedia. Methacrylonitrile. [\[Link\]](#)
- NIST. Propanoic acid, 3-cyano-, methyl ester. [\[Link\]](#)
- PubChem. 3-Cyanopropanoic acid. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. researchgate.net [researchgate.net]
- 2. Methyl 3-cyanopropanoate | C5H7NO2 | CID 77749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [precision.fda.gov]
- 4. Propanoic acid, 3-cyano-, methyl ester [webbook.nist.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 3-Cyanopropanoic acid | C4H5NO2 | CID 263086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances [ouci.dntb.gov.ua]
- To cite this document: BenchChem. [The Versatile Synthon: A Comprehensive Technical Guide to Methyl 3-Cyanopropanoate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b043914#synonyms-for-methyl-3-cyanopropanoate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com